BenchChemオンラインストアへようこそ!

Methyl 2-{benzyl[2-(morpholin-4-yl)ethyl]amino}acetate

Medicinal chemistry Physicochemical profiling Scaffold hopping

Methyl 2-{benzyl[2-(morpholin-4-yl)ethyl]amino}acetate (CAS 1803581-07-8) is a synthetic tertiary amino acid ester containing a morpholine ring, an N‑benzyl group, and a methyl glycinate backbone. The compound is supplied as a research‑grade intermediate (e.g., 95 % purity) for medicinal chemistry and agrochemical building‑block applications.

Molecular Formula C16H24N2O3
Molecular Weight 292.379
CAS No. 1803581-07-8
Cat. No. B2510709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-{benzyl[2-(morpholin-4-yl)ethyl]amino}acetate
CAS1803581-07-8
Molecular FormulaC16H24N2O3
Molecular Weight292.379
Structural Identifiers
SMILESCOC(=O)CN(CCN1CCOCC1)CC2=CC=CC=C2
InChIInChI=1S/C16H24N2O3/c1-20-16(19)14-18(13-15-5-3-2-4-6-15)8-7-17-9-11-21-12-10-17/h2-6H,7-14H2,1H3
InChIKeyDFFWWMVSRRFCEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-{benzyl[2-(morpholin-4-yl)ethyl]amino}acetate (CAS 1803581-07-8) – Compound Profile and Procurement Relevance


Methyl 2-{benzyl[2-(morpholin-4-yl)ethyl]amino}acetate (CAS 1803581-07-8) is a synthetic tertiary amino acid ester containing a morpholine ring, an N‑benzyl group, and a methyl glycinate backbone [1]. The compound is supplied as a research‑grade intermediate (e.g., 95 % purity) for medicinal chemistry and agrochemical building‑block applications . Its computed physicochemical descriptors—XLogP3 = 1.3, topological polar surface area (TPSA) = 42 Ų, and eight rotatable bonds—position it as a moderately lipophilic scaffold with balanced hydrogen‑bond acceptor capacity [1].

Why Generic Substitution of Methyl 2-{benzyl[2-(morpholin-4-yl)ethyl]amino}acetate Is Insufficient: Evidence‑Based Procurement Rationale


Superficial structural similarity among N‑morpholinoethyl glycinate esters masks critical differences in lipophilicity, hydrogen‑bond capacity, basicity, and synthetic lability that directly affect reaction yields, downstream functionalization efficiency, and biological target engagement [1]. Simple replacement by a free acid (loss of ester protection), a regioisomeric morpholine‑acetic ester, or a piperidine analogue alters the compound’s physicochemical and reactivity profile enough to invalidate established synthetic routes or structure‑activity relationship (SAR) correlations. The quantitative evidence below demonstrates that this compound occupies a distinct position in the property space of morpholine‑containing glycine derivatives.

Quantitative Differentiation Evidence for Methyl 2-{benzyl[2-(morpholin-4-yl)ethyl]amino}acetate vs. Closest Analogs


Lipophilicity and Polar Surface Area Distinguish the N‑Benzyl‑N‑morpholinoethyl Scaffold from Its C‑Substituted Morpholine Regioisomer

The target compound (N‑substituted morpholine) exhibits a lower calculated lipophilicity (XLogP3 = 1.3) and a larger topological polar surface area (TPSA = 42 Ų) than the regioisomeric ethyl (4‑benzylmorpholin‑2‑yl)acetate (CAS 73933‑19‑4; XLogP ≈ 1.8, TPSA ≈ 38.8 Ų) [1]. The difference of ΔXLogP ≈ −0.5 and ΔTPSA ≈ +3.2 Ų indicates that the N‑benzyl‑N‑morpholinoethyl arrangement provides greater aqueous solubility potential while retaining sufficient passive membrane permeability for cell‑based assays.

Medicinal chemistry Physicochemical profiling Scaffold hopping

Orthogonal Protection Strategy: N‑Benzyl‑vs‑Des‑Benzyl Analogue Provides Selective Synthetic Access

The target compound contains an N‑benzyl group that functions as a traceless protecting group for the secondary amine; hydrogenolytic removal (H₂, Pd/C) yields the free secondary amine methyl N‑(2‑morpholinoethyl)glycinate, whereas the analogous des‑benzyl derivative cannot offer this chemoselective deprotection pathway [1]. This is a qualitative but decisive advantage: the benzyl‑protected form provides a stable storage/shipping form that can be deprotected on‑demand in a single step, unlike the free‑amine analogue which requires re‑protection before many coupling reactions.

Synthetic methodology Protecting-group strategy Peptidomimetic design

Morpholine Basicity Differentiation vs. Piperidine Analogue Modulates Protonation State at Physiological pH

The conjugate acid of morpholine has a pKa ≈ 8.7, whereas the analogous piperidine‑based comparator exhibits a conjugate acid pKa ≈ 11.0 [1][2]. At physiological pH 7.4, the target compound’s morpholine nitrogen is predominantly neutral ( > 95 % unprotonated), while a piperidine analogue would remain > 99 % protonated. This divergence directly affects passive membrane permeability, hERG binding propensity, and lysosomal trapping potential.

Physicochemical profiling Drug likeness Ionization state

Supplier‑Specified Purity Benchmark: 95 % Minimum Purity Reduces Purification Burden in Parallel Synthesis

The compound is commercially offered with a certified minimum purity of 95 % (HPLC) by Leyan (Product 2100462) . In contrast, several generic chemical marketplaces list the same CAS number without a validated purity specification, requiring end‑users to perform re‑purification before use in sensitive catalytic or biological assays.

Chemical procurement Parallel synthesis Quality assurance

High‑Value Application Scenarios for Methyl 2-{benzyl[2-(morpholin-4-yl)ethyl]amino}acetate Based on Verified Differentiation


Medicinal Chemistry Scaffold‑Hopping Libraries

When a lead series based on C‑substituted morpholine‑acetic esters shows unacceptable lipophilicity (XLogP > 1.5) or insufficient TPSA, the N‑benzyl‑N‑morpholinoethyl scaffold of the target compound provides a ready‑made alternative with XLogP = 1.3 and TPSA = 42 Ų, enabling rapid exploration of a distinct property vector without de‑novo synthesis [1]. The benzyl protecting group can be retained for lipophilic SAR contributions or removed to reveal a secondary amine handle for further diversification .

Neutral CNS‑Penetrant Probe Synthesis

Programs requiring blood‑brain barrier penetration benefit from the morpholine core’s low basicity (pKa ≈ 8.7), which remains predominantly neutral at physiological pH, unlike piperidine‑based analogues (pKa ≈ 11.0) that are > 99 % protonated and thus severely permeability‑limited [1]. The methyl ester serves as a metabolically labile or hydrolytically activatable prodrug handle for carboxylic acid release.

Parallel Medicinal Chemistry and Diversity‑Oriented Synthesis

The compound’s commercial availability at ≥95 % purity removes the need for pre‑weighing purification, allowing direct use in high‑throughput amide coupling or reductive amination protocols. The orthogonally protected tertiary amine and methyl ester functionalities enable sequential functionalization in multi‑component reaction arrays, accelerating SAR table generation [1].

Agrochemical Intermediate for Lipophilic Morpholine‑Containing Actives

The balanced XLogP = 1.3 and morpholine hydrogen‑bond acceptor count (n = 5) match the physicochemical profile sought for systemic fungicide or herbicide leads. The N‑benzyl group can be retained to improve target‑site binding via π‑stacking or converted to other N‑alkyl residues through debenzylation‑re‑alkylation sequences [1].

Quote Request

Request a Quote for Methyl 2-{benzyl[2-(morpholin-4-yl)ethyl]amino}acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.